molecular formula C19H16Cl2N4O2 B14924770 N-(2-chlorophenyl)-1-{1-[(2-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide

N-(2-chlorophenyl)-1-{1-[(2-chlorophenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B14924770
M. Wt: 403.3 g/mol
InChI Key: LWULKJGLYHMTPU-UHFFFAOYSA-N
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Description

1-[2-(2-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, chlorinated aniline, and carboxamide groups. Its molecular formula is C23H17BrClN3O5 .

Preparation Methods

The synthesis of 1-[2-(2-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2-(2-CHLOROANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(2-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrazole derivatives and chlorinated aniline compounds, each with distinct properties and applications .

Properties

Molecular Formula

C19H16Cl2N4O2

Molecular Weight

403.3 g/mol

IUPAC Name

1-[1-(2-chloroanilino)-1-oxopropan-2-yl]-N-(2-chlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H16Cl2N4O2/c1-12(18(26)22-15-8-4-2-6-13(15)20)25-11-10-17(24-25)19(27)23-16-9-5-3-7-14(16)21/h2-12H,1H3,(H,22,26)(H,23,27)

InChI Key

LWULKJGLYHMTPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1Cl)N2C=CC(=N2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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